Octyl cyclopentanecarboxylate

Description

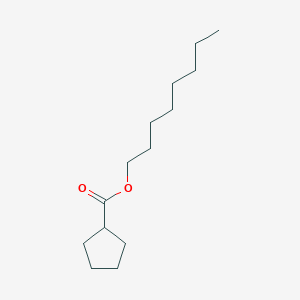

Structure

2D Structure

Properties

IUPAC Name |

octyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-9-12-16-14(15)13-10-7-8-11-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIAKXFLBWLLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octyl Cyclopentanecarboxylate and Its Derivatives

Direct Esterification Protocols

Direct esterification represents the most straightforward approach to synthesizing octyl cyclopentanecarboxylate (B8599756). This typically involves the reaction of cyclopentanecarboxylic acid with 1-octanol (B28484). The reaction can be catalyzed by either acids or bases, with each approach having distinct mechanistic features and kinetic profiles.

Mechanistic Investigations of Acid-Catalyzed Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol is known as the Fischer esterification. masterorganicchemistry.comucalgary.ca This reaction is a reversible process that reaches equilibrium. masterorganicchemistry.comlibretexts.org The mechanism for the formation of octyl cyclopentanecarboxylate from cyclopentanecarboxylic acid and 1-octanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), involves several key steps. masterorganicchemistry.comlibretexts.org

Mechanism of Fischer Esterification:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of cyclopentanecarboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack by Alcohol : The oxygen atom of 1-octanol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comucalgary.ca

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). ucalgary.ca

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comucalgary.ca

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. ucalgary.ca

All steps in the Fischer esterification are reversible. masterorganicchemistry.comlibretexts.org The position of the equilibrium is governed by the reaction conditions.

Base-Catalyzed Esterification Pathways and Kinetics

Direct esterification of a carboxylic acid with an alcohol is generally not catalyzed by bases. The addition of a base (like hydroxide) to a carboxylic acid results in an acid-base reaction, deprotonating the carboxylic acid to form a carboxylate anion. This carboxylate is negatively charged and thus unreactive towards nucleophilic attack by the alcohol, rendering the direct esterification pathway ineffective. libretexts.org

The reverse reaction, base-promoted ester hydrolysis (saponification), is a highly effective and essentially irreversible process. libretexts.orgchemistrysteps.com This irreversibility is due to the final step where the carboxylic acid formed is deprotonated by the base to a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To achieve high yields of this compound via Fischer esterification, the equilibrium must be shifted toward the products. Several strategies are employed to optimize this process, based on Le Châtelier's principle. cerritos.edu

Use of Excess Reactant : A common method is to use a large excess of one of the reactants. ucalgary.cacerritos.edu For the synthesis of a long-chain ester like this compound, it is often more practical and cost-effective to use an excess of the carboxylic acid, as the excess can be easily removed by a basic wash during workup. sciencemadness.org Using a 10-fold excess of alcohol has been shown to increase ester yield to 97%. masterorganicchemistry.com

Removal of Water : As water is a product of the reaction, its removal drives the equilibrium to the right. ucalgary.casciencemadness.org This is frequently accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene. sciencemadness.org The water is collected in the trap, preventing it from participating in the reverse hydrolysis reaction.

Catalyst Selection : Strong mineral acids like sulfuric acid are effective catalysts. masterorganicchemistry.com The choice and concentration of the catalyst can affect reaction rates.

Temperature : The reaction is typically performed under reflux to increase the reaction rate. cerritos.edu

For long-chain esters where the boiling points of the ester and the alcohol are high and similar, purification by distillation can be challenging. Therefore, driving the reaction to completion to consume all of the limiting reactant (the long-chain alcohol) is a crucial optimization strategy. sciencemadness.org

| Strategy | Method | Rationale | Reference |

|---|---|---|---|

| Manipulating Reactant Concentration | Use a large excess of one reactant (e.g., cyclopentanecarboxylic acid). | Shifts equilibrium towards product formation (Le Châtelier's Principle). | cerritos.edusciencemadness.org |

| Product Removal | Azeotropic removal of water using a Dean-Stark apparatus. | Prevents the reverse reaction (ester hydrolysis) and drives the reaction to completion. | sciencemadness.org |

| Temperature Control | Heating the reaction mixture to reflux. | Increases the rate of reaction to reach equilibrium faster. | cerritos.edu |

Indirect Synthetic Pathways for Cyclopentanecarboxylate Esters

Strategies for Cyclopentanecarboxylic Acid Precursor Synthesis

A powerful strategy for synthesizing cyclopentane (B165970) derivatives is through the ring contraction of more readily available six-membered cyclohexane (B81311) rings. google.comntu.ac.uk The Favorskii rearrangement is a classic and effective method for this transformation. synarchive.comwikipedia.org

The Favorskii rearrangement involves the treatment of an α-halo ketone with a base. adichemistry.comddugu.ac.in When a cyclic α-halo ketone like 2-chlorocyclohexanone (B41772) is treated with an alkoxide base, such as sodium octoxide (formed from 1-octanol and a strong base like sodium hydride), it directly yields the corresponding this compound. adichemistry.comaskfilo.com This reaction contracts the six-membered ring to a five-membered ring. adichemistry.com

Mechanism of Favorskii Ring Contraction:

Enolate Formation : The alkoxide base removes an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) of the 2-chlorocyclohexanone to form an enolate. adichemistry.comnrochemistry.com

Cyclopropanone (B1606653) Intermediate : The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate. adichemistry.comnrochemistry.com

Nucleophilic Attack : The alkoxide (octoxide) then acts as a nucleophile, attacking the carbonyl carbon of the strained cyclopropanone intermediate. This opens the three-membered ring to form a tetrahedral intermediate. adichemistry.com

Ring Opening : The intermediate collapses, cleaving one of the bonds of the former cyclopropane (B1198618) ring to form a more stable carbanion. ddugu.ac.in

Protonation : The resulting carbanion is protonated by the solvent (alcohol) to give the final ester product, this compound. askfilo.com

This method provides a direct route to the target ester from a cyclohexane precursor in a single synthetic operation. adichemistry.comaskfilo.com

| Compound Name |

|---|

| This compound |

| Cyclopentanecarboxylic acid |

| 1-octanol |

| Sulfuric acid |

| Tosic acid |

| Toluene |

| 2-chlorocyclohexanone |

| Sodium octoxide |

Stereocontrolled Functional Group Interconversions on Cyclopentane Scaffolds

The cyclopentane ring is a common structural motif in many natural products and biologically active molecules, making the stereocontrolled synthesis of its derivatives a significant area of research. nih.gov Functional group interconversions on pre-existing cyclopentane scaffolds are a key strategy for accessing a variety of substituted cyclopentanecarboxylates. These transformations allow for the introduction or modification of functional groups with precise control over the stereochemistry at one or more chiral centers.

One approach involves the use of well-established substitution and elimination reactions on functionalized cyclopentane precursors. For example, the configuration of a hydroxyl or halide substituent can be inverted or replaced by another functional group through nucleophilic substitution reactions, often proceeding via an S(_N)2 mechanism which ensures stereochemical inversion. The choice of reagents and reaction conditions is critical to prevent side reactions such as eliminations or rearrangements, which can compromise stereochemical integrity.

Recent advancements have focused on transition-metal-catalyzed reactions that enable the functionalization of C-H bonds, providing a more direct route to complex cyclopentane derivatives. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups at specific positions on the cyclopentane ring with high stereocontrol. nih.gov The stereochemical outcome of these reactions is often directed by the existing stereocenters on the scaffold or by the use of chiral ligands on the metal catalyst.

The following table summarizes selected stereocontrolled functional group interconversions applicable to cyclopentane scaffolds:

| Precursor Functional Group | Reagent/Catalyst | Product Functional Group | Stereochemical Outcome |

| Secondary Alcohol | TsCl, pyridine; then NaN(_3) | Azide | Inversion of configuration |

| Alkene | 1. BH(_3)-THF; 2. H(_2)O(_2), NaOH | Alcohol | syn-Addition |

| Ester | LiAlH(_4) | Alcohol | Retention of configuration |

| Carboxylic Acid | SOCl(_2); then R(_2)NH | Amide | Retention of configuration |

These interconversions are fundamental in multistep syntheses, allowing for the strategic elaboration of simple cyclopentane starting materials into more complex targets like specific stereoisomers of this compound.

Transesterification Processes and Equilibrium Studies

Transesterification is a widely used method for the synthesis of esters, including this compound. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester and a different alcohol. For the synthesis of this compound, this would typically involve the reaction of a lower alkyl ester of cyclopentanecarboxylic acid (e.g., methyl or ethyl cyclopentanecarboxylate) with octanol (B41247).

The reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the desired product. These strategies include using a large excess of the reactant alcohol (octanol in this case) or removing the lower boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed.

Enzymatic Transesterification:

In recent years, enzymatic transesterification using lipases has gained significant attention as a more sustainable and selective alternative to chemical catalysis. rsc.org Lipases can catalyze the transesterification reaction under mild conditions, often with high selectivity, which can be advantageous when dealing with sensitive functional groups. nih.gov The efficiency of enzymatic transesterification is influenced by several factors, including the type of lipase (B570770), the solvent, temperature, water content, and the molar ratio of reactants. rsc.orgnih.gov

For instance, in the context of biodiesel production, which involves the transesterification of triglycerides, optimization of these parameters is crucial for achieving high yields. mdpi.com Similar principles apply to the synthesis of this compound. A study on the enzymatic transesterification of acid oil for biodiesel production found that optimal conditions, including lipase concentration, water content, and methanol to oil molar ratio, significantly impacted the yield of fatty acid methyl esters. nih.gov

To shift the equilibrium towards the product side, in situ removal of byproducts can be employed. A study on a reactive coupling process for biodiesel production demonstrated that the simultaneous conversion of the glycerol (B35011) byproduct to glycerol carbonate resulted in higher FAME (fatty acid methyl ester) and glycerol carbonate conversions. ncl.ac.uk This concept of in situ byproduct removal could be adapted for the synthesis of this compound to enhance the yield.

The following table outlines key parameters and their effects on enzymatic transesterification:

| Parameter | Effect on Reaction |

| Enzyme Type | Different lipases exhibit varying activity and selectivity. |

| Solvent | The choice of solvent can affect enzyme stability and substrate solubility. |

| Temperature | Affects reaction rate and enzyme stability. |

| Water Content | A certain amount of water is often necessary for enzyme activity, but excess water can lead to hydrolysis. |

| Reactant Molar Ratio | A higher molar ratio of alcohol can shift the equilibrium towards the product. |

Derivatization of Cyclopentanecarboxylic Acid Analogues

Derivatization of cyclopentanecarboxylic acid and its analogues is a common practice for various purposes, including the synthesis of esters like this compound, the preparation of amides, and for analytical applications. These derivatization reactions typically target the carboxylic acid functional group.

Esterification: The most direct derivatization to form this compound is through esterification of cyclopentanecarboxylic acid with octanol. This can be achieved through various methods, including Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst. Other methods include reaction with activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion of the carboxylic acid to a more reactive species such as an acid chloride or an anhydride, followed by reaction with octanol. thermofisher.com

Amide Formation: Cyclopentanecarboxylic acid can be converted to amides by reaction with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. google.com

Analytical Derivatization: For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often necessary to increase the volatility or detectability of the analyte. For GC analysis, carboxylic acids are commonly converted to their more volatile methyl esters. nih.gov For HPLC with mass spectrometry (MS) detection, derivatization with reagents that introduce a readily ionizable group can enhance sensitivity. thermofisher.com

Ring Functionalization: Beyond derivatization of the carboxyl group, the cyclopentane ring itself can be functionalized. For instance, palladium-catalyzed transannular C–H arylation of cycloalkane carboxylic acids has been reported, allowing for the introduction of aryl groups at specific positions on the ring. nih.gov This approach offers a powerful tool for creating a diverse range of cyclopentanecarboxylic acid analogues.

The table below summarizes common derivatization reactions of cyclopentanecarboxylic acid:

| Reagent(s) | Product Type | Purpose |

| Octanol, H(_2)SO(_4) | Octyl Ester | Synthesis |

| 1. SOCl(_2); 2. RNH(_2) | Amide | Synthesis |

| CH(_2)N(_2) or MeOH, H(_2)SO(_4) | Methyl Ester | GC Analysis |

| Pentafluorobenzyl bromide | PFB Ester | GC-MS Analysis |

| ArI, Pd catalyst | Arylated Cyclopentanecarboxylic Acid | Synthesis of Analogues |

Stereoselective Synthesis of this compound and Related Chiral Esters

The presence of stereocenters in the cyclopentane ring of this compound leads to the existence of stereoisomers. The synthesis of specific stereoisomers often requires stereoselective methods, which are broadly categorized into asymmetric and diastereoselective approaches.

Application of Chiral Catalysis in Asymmetric Esterification

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules from prochiral starting materials. In the context of this compound, chiral catalysts can be employed to achieve the enantioselective esterification of a prochiral cyclopentane precursor or the kinetic resolution of a racemic mixture of cyclopentanecarboxylic acid or octanol.

Various types of chiral catalysts have been developed for asymmetric reactions, including metal complexes with chiral ligands and organocatalysts. For example, chiral palladium(II) catalysts have been successfully used in the asymmetric synthesis of chiral allylic esters. nih.govorganic-chemistry.org In these reactions, a prochiral allylic alcohol is converted to an intermediate that then reacts with a carboxylic acid in the presence of the chiral catalyst to yield an enantioenriched allylic ester. organic-chemistry.org This methodology could potentially be adapted for the synthesis of chiral cyclopentenyl esters, which could then be hydrogenated to the corresponding saturated cyclopentyl esters.

Chiral phosphoric acids have also emerged as highly effective catalysts in a variety of asymmetric transformations, including Friedel-Crafts reactions and Mannich reactions. mdpi.com Their application in the asymmetric esterification of cyclic alcohols or carboxylic acids represents a promising area of research.

The following table provides examples of chiral catalyst systems and their applications in asymmetric synthesis relevant to the formation of chiral esters:

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Palladium(II) Complex | Asymmetric Allylic Esterification | Chiral Allylic Esters | Up to 99% |

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts Alkylation | Chiral β-Indolyl Cyclopentanones | Not specified |

| Benzotetramisole-type Catalyst | Asymmetric Wolff Rearrangement | Chiral α,α-Disubstituted Esters | Up to 97.5:2.5 er |

Diastereoselective Approaches to Substituted Cyclopentanecarboxylates

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of substituted cyclopentanecarboxylates, this can be achieved by utilizing the stereochemical information already present in the starting material to direct the stereochemical outcome of a subsequent reaction.

One common strategy is the use of substrate-controlled reactions, where the existing stereocenters in a chiral cyclopentane precursor influence the approach of a reagent, leading to the preferential formation of one diastereomer. For example, the reduction of a ketone on a chiral cyclopentane ring often proceeds with high diastereoselectivity due to steric hindrance from existing substituents.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This strategy has been widely used in the synthesis of a variety of chiral compounds.

Recent research has also focused on catalyst-controlled diastereoselective reactions. For instance, a palladium-catalyzed formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones has been developed for the diastereoselective and enantioselective synthesis of substituted cyclopentanes. nih.gov Similarly, diastereoselective synthesis of highly functionalized cyclopentanones has been achieved through an aza-Michael reaction of aniline (B41778) nucleophiles with cyclopentenones. ucd.ie These cyclopentanone (B42830) products can then be further elaborated to the corresponding cyclopentanecarboxylates.

The table below highlights some diastereoselective reactions for the synthesis of substituted cyclic compounds:

| Reaction | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) |

| Aza-Michael Reaction | Cyclopentenone, Aniline | - | High |

| [3+2] Cycloaddition | Vinyl Cyclopropane, Alkylidene Azlactone | Pd(_2)(dba)(_3), Chiral Ligand | Up to 10:1 |

| Hydrophosphination | Acyl Bicyclobutane, Phosphine | Cu(I) or Cu(II) Catalyst | Up to >20:1 |

Scalable Synthesis and Enantiomeric Enrichment Techniques for Stereoisomers

The large-scale synthesis of a single enantiomer of a chiral compound presents significant challenges. For this compound, this would involve not only a scalable synthesis of the desired stereoisomer but also methods for ensuring its high enantiomeric purity.

Scalable Synthesis: The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of factors such as cost of starting materials and reagents, reaction safety, and ease of product isolation and purification. For the synthesis of chiral compounds, asymmetric catalysis is often preferred for scalability over the use of stoichiometric chiral reagents or auxiliaries due to the lower amount of chiral material required.

Enantiomeric Enrichment Techniques:

Even with highly stereoselective reactions, the product is often a mixture of enantiomers, albeit with one in excess. Therefore, techniques for enantiomeric enrichment are crucial for obtaining enantiomerically pure compounds.

Chiral Resolution: A common method for separating enantiomers is chiral resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. libretexts.orglibretexts.org The resolving agent is then removed to yield the separated enantiomers. wikipedia.org

Chiral Chromatography: Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. acs.org

Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. Enzymatic reactions are often used for kinetic resolution due to their high enantioselectivity.

The following table summarizes common techniques for enantiomeric enrichment:

| Technique | Principle | Advantages | Disadvantages |

| Chiral Resolution | Formation and separation of diastereomers | Well-established, can be cost-effective for crystallization | Maximum theoretical yield is 50% for the desired enantiomer |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Applicable to a wide range of compounds, high purity achievable | Can be expensive, especially for large-scale separations |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent | Can provide both enantioenriched starting material and product | Maximum theoretical yield is 50% for the product |

Sustainable and Green Chemistry Aspects in Ester Synthesis

In recent years, the principles of green chemistry have become a paramount consideration in the synthesis of chemical compounds, including esters like this compound. These principles advocate for the reduction or elimination of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. The synthesis of this compound is being re-evaluated through this lens, with a focus on developing more environmentally friendly methods.

Traditional esterification reactions often rely on volatile organic solvents (VOCs) that can be harmful to the environment and human health. Consequently, significant research has been dedicated to finding greener alternatives for the synthesis of esters.

Solvent-Free Synthesis: A highly effective green chemistry approach is the elimination of solvents altogether. nih.govulpgc.esrsc.org Solvent-free reactions, often facilitated by mechanochemistry (such as high-speed ball milling) or heterogeneous catalysts, can lead to high yields and simplified product purification. nih.gov For instance, the direct esterification of a carboxylic acid and an alcohol can be performed without a solvent, sometimes under vacuum to remove the water byproduct and drive the reaction forward. The use of solid acid catalysts like Dowex H+ resins is beneficial as they are effective, reusable, and non-toxic. nih.govacs.org Enzymatic catalysis, particularly with immobilized lipases, has also proven highly effective for solvent-free ester synthesis, offering high conversion rates and the ability to reuse the enzyme for multiple cycles. ulpgc.esbegellhouse.comnih.govresearchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to those with a lower environmental impact. researchgate.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are considered promising green solvents due to their low vapor pressure, thermal stability, and non-flammability. ugent.beacs.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. ugent.beacs.orgrsc.orgacs.org They share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable, as they can be prepared from natural compounds like choline (B1196258) chloride and urea. rsc.orgmdpi.com

Table 1: Comparison of Green Reaction Media for Ester Synthesis

| Reaction Medium | Key Advantages | Common Catalysts/Conditions | Typical Yields |

| Solvent-Free | Reduced waste, simplified purification, energy efficiency. nih.govulpgc.es | Immobilized lipases, begellhouse.comnih.gov solid acids (e.g., Dowex H+), nih.govacs.org mechanochemistry. nih.gov | Generally high (can exceed 90%). begellhouse.comnih.gov |

| Ionic Liquids (ILs) | Low volatility, thermal stability, tunable properties. ugent.beacs.org | Acid or base catalysts. | Varies with specific IL and reaction. |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradability, low toxicity, renewable sources. rsc.orgmdpi.com | Can act as both solvent and catalyst. | Often high and efficient. |

| Aerosolization | Catalyst-free, heat-free, high efficiency for smaller acids. digitellinc.com | Atomization of reactants. | Near-quantitative for smaller acids. digitellinc.com |

A core tenet of green chemistry is the use of renewable raw materials instead of finite petrochemical resources. abiosus.org Both constituent parts of this compound, cyclopentanecarboxylic acid and octanol, can potentially be derived from biomass.

Renewable Cyclopentanecarboxylic Acid: The synthesis of cyclopentanecarboxylic acid can start from biomass-derived platform chemicals. One potential route involves the conversion of 2-chlorocyclohexanone, which can be derived from cyclohexanol (B46403) (obtainable from the hydrogenation of phenol, a lignin (B12514952) derivative), through a Favorskii rearrangement to produce a cyclopentanecarboxylate ester that is then hydrolyzed. wikipedia.org Another patented method describes the synthesis starting from diethyl malonate and 1,4-dibromobutane, which can also be sourced from renewable feedstocks. patsnap.com

Biorenewable Octanol: The production of 1-octanol from renewable sources is an active area of research.

Microbial Production: Engineered microorganisms, such as Escherichia coli, can be designed to produce 1-octanol from glucose and fatty acids. researchgate.net This biosynthetic pathway can be optimized to enhance production titers. To mitigate the toxicity of 1-octanol to the microorganisms, a "bioderivatization" strategy can be employed, where the alcohol is converted into a less toxic ester (like octyl acetate) within the cell and then recovered. nih.gov

Catalytic Conversion of Biomass: 1-octanol can also be synthesized from biomass-derived platform molecules like furfural (B47365) and acetone. rsc.orgrsc.org An energy-efficient, one-pot process has been developed for this conversion in water using a hydrophilic catalyst. rsc.orgrsc.org

The integration of these biorenewable precursors with green synthetic methods, such as enzymatic esterification, represents a fully sustainable route to this compound and similar esters. mdpi.com

Table 2: Potential Renewable Pathways to this compound Precursors

| Precursor | Renewable Feedstock | Key Synthetic Steps |

| Cyclopentanecarboxylic Acid | Lignocellulosic Biomass | Lignin -> Phenol -> Cyclohexanol -> 2-chlorocyclohexanone -> Favorskii rearrangement -> Hydrolysis. wikipedia.org |

| 1-Octanol | Sugars (e.g., glucose) | Fermentation/biosynthesis using engineered E. coli. researchgate.net |

| 1-Octanol | Biomass-derived furfural and acetone | Aldol (B89426) condensation followed by hydrogenation/hydrogenolysis. rsc.orgrsc.org |

Chemical Reactivity and Mechanistic Transformations

Hydrolytic Degradation Kinetics and Mechanistic Studies

The hydrolytic degradation of octyl cyclopentanecarboxylate (B8599756) involves the cleavage of the ester bond by water to yield cyclopentanecarboxylic acid and octan-1-ol. The kinetics and mechanism of this process are highly dependent on the pH of the environment. The degradation of polyesters like poly(ε-caprolactone) (PCL) occurs through the hydrolysis of their ester bonds, a process influenced by factors such as crystallinity and molecular weight. nih.govnih.gov

Under acidic conditions, the hydrolysis of esters like octyl cyclopentanecarboxylate is a reversible process. libretexts.org The reaction requires an acid catalyst to enhance the electrophilicity of the carbonyl carbon. libretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (H₃O⁺), which makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alkoxy group. This converts the octyloxy group into a good leaving group (octan-1-ol). libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated leaving group as an alcohol (octan-1-ol). libretexts.org

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield cyclopentanecarboxylic acid and regenerate the acid catalyst. libretexts.org

This equilibrium can be shifted towards the products (hydrolysis) by using a large excess of water, according to Le Chatelier's principle. libretexts.org

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound at 37°C

| pH | Catalyst Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |

| 2.0 | 0.01 | 1.5 x 10⁻⁶ |

| 3.0 | 0.001 | 1.5 x 10⁻⁷ |

| 4.0 | 0.0001 | 1.5 x 10⁻⁸ |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a strong base, typically hydroxide (B78521) (OH⁻), as the nucleophile. libretexts.org This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack : The hydroxide ion directly attacks the carbonyl carbon of the ester. youtube.com This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group : The intermediate collapses, and the electrons from the negatively charged oxygen reform the double bond, expelling the octyloxy group as an alkoxide ion (CH₃(CH₂)₇O⁻). libretexts.orgyoutube.com

Acid-Base Reaction : The expelled alkoxide is a strong base and deprotonates the newly formed cyclopentanecarboxylic acid. This acid-base reaction is rapid and irreversible, forming a carboxylate salt (cyclopentanecarboxylate) and octan-1-ol. libretexts.orgyoutube.com

Table 2: Hypothetical Saponification Rate Constants for Various Esters

| Ester | Base | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) |

| Ethyl Acetate | NaOH | 25 | 0.11 |

| Methyl Benzoate | NaOH | 25 | 0.025 |

| This compound | KOH | 25 | (Estimated Value) |

Enantioselective hydrolysis is a process that selectively hydrolyzes one enantiomer of a chiral ester over the other, which is a valuable method for resolving racemic mixtures. This is often accomplished using biological catalysts like enzymes (e.g., lipases, esterases), which possess chiral active sites.

While specific studies on the enantioselective hydrolysis of this compound were not found, research on similar compounds demonstrates the principle. For instance, an immobilized biocatalyst derived from the sea anemone Stichodactyla helianthus, termed ShIE-Octyl, has shown stereoselectivity in the hydrolysis of other chiral esters. researchgate.netresearchgate.net The enantioselectivity of such biocatalyzed reactions can often be enhanced by optimizing conditions like temperature. researchgate.net For example, reducing the temperature from 25°C to 4°C increased the enantiomeric ratio (E) for the hydrolysis of one substrate using immobilized lipases. researchgate.net

Nucleophilic Acyl Substitution Reactions

The central reaction pathway for esters like this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq The reactivity in these substitutions depends on the strength of the attacking nucleophile and the ability of the alkoxy group to act as a leaving group. pressbooks.pubkhanacademy.org

Transesterification is a reaction where the octyloxy group of this compound is exchanged with another alcohol's alkoxy group. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. khanacademy.org The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Base-Catalyzed Transesterification : A strong base is used to deprotonate the incoming alcohol, forming a potent alkoxide nucleophile. This alkoxide then attacks the ester's carbonyl carbon. This method is effective but can be complicated by the competing saponification reaction if water is present.

Table 3: Representative Products of Transesterification of this compound

| Reactant Alcohol (Nucleophile) | Catalyst | Product Ester | Product Alcohol |

| Methanol (B129727) | H₂SO₄ | Methyl cyclopentanecarboxylate | Octan-1-ol |

| Ethanol | NaOEt | Ethyl cyclopentanecarboxylate | Octan-1-ol |

| Isopropanol | H₂SO₄ | Isopropyl cyclopentanecarboxylate | Octan-1-ol |

Esters can react with amines and hydrazines to form amides and acyl hydrazides, respectively. These reactions are generally slower than reactions with stronger nucleophiles like hydroxide or alkoxides and often require heating.

Reaction with Amines (Ammonolysis) : this compound can react with ammonia (B1221849) or primary/secondary amines to yield N-substituted cyclopentanecarboxamides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of octan-1-ol.

Reaction with Hydrazine (B178648) (Hydrazinolysis) : The reaction with hydrazine (H₂NNH₂) produces cyclopentanecarboxylic acid hydrazide (also known as cyclopentanecarbohydrazide). Similar to ammonolysis, this is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. libretexts.orglibretexts.org Acyl hydrazides are stable compounds and useful intermediates in organic synthesis. organic-chemistry.org

Table 4: Products from Reactions with Amine and Hydrazine Nucleophiles

| Nucleophile | Reagent | Conditions | Product |

| Amine | Methylamine (CH₃NH₂) | Heat | N-methylcyclopentanecarboxamide |

| Amine | Diethylamine ((CH₃CH₂)₂NH) | Heat | N,N-diethylcyclopentanecarboxamide |

| Hydrazine | Hydrazine (N₂H₄) | Heat | Cyclopentanecarbohydrazide |

Reduction Chemistry of the Ester Functionality

The ester group in this compound is susceptible to reduction by various reagents, leading to the formation of alcohols or aldehydes depending on the reducing agent and reaction conditions employed.

Hydride-based reagents are commonly used for the reduction of esters. The strength and selectivity of these reagents play a crucial role in determining the final product.

Strong, non-selective hydride-transfer reagents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to primary alcohols. harvard.edu The reaction with this compound would yield cyclopentylmethanol and 1-octanol (B28484). This transformation proceeds through a nucleophilic acyl substitution mechanism where a hydride ion first attacks the carbonyl carbon, leading to a tetrahedral intermediate. jove.com This is followed by the departure of the octoxide leaving group to form an aldehyde intermediate, which is then further reduced by a second equivalent of the hydride to the corresponding primary alcohol. jove.com Due to its high reactivity, LiAlH₄ is generally not selective and will reduce a wide range of functional groups. harvard.eduacs.org

For more selective reductions, milder hydride reagents are employed. Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent that can reduce esters to aldehydes, particularly at low temperatures such as -78 °C. jove.comdavuniversity.orgcommonorganicchemistry.com This selectivity is achieved because the tetrahedral intermediate formed after the initial hydride attack is stable at low temperatures, preventing further reduction. davuniversity.org Hydrolytic workup then yields the aldehyde. davuniversity.org

Other selective reducing agents include lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄). LiBH₄ is less reactive than LiAlH₄ but more reactive than NaBH₄ and can selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.educommonorganicchemistry.com NaBH₄ is generally a mild reagent that reduces aldehydes and ketones but is typically slow to react with esters unless used in large excess or at elevated temperatures. acs.orgcommonorganicchemistry.com Modified aluminum hydrides, such as lithium tri(tert-butoxy)aluminum hydride, also offer enhanced selectivity for the reduction of esters to aldehydes at low temperatures. jove.comlibretexts.org

Table 1: Selectivity of Various Hydride-Based Reducing Agents on Esters

| Reducing Agent | Abbreviation | Typical Product from Ester | Selectivity |

| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | Low (reduces many functional groups) harvard.eduacs.org |

| Diisobutylaluminum Hydride | DIBAL-H | Aldehyde (at low temp.) | High (can selectively reduce esters) jove.comdavuniversity.org |

| Lithium Borohydride | LiBH₄ | Primary Alcohol | Moderate (selective in the presence of some groups) harvard.educommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Primary Alcohol (slowly) | High (selective for aldehydes/ketones) acs.orgcommonorganicchemistry.com |

| Lithium tri(tert-butoxy)aluminum hydride | - | Aldehyde (at low temp.) | High (milder than LiAlH₄) jove.com |

Catalytic Hydrogenation and Chemoselectivity

Catalytic hydrogenation offers a greener and often more chemoselective alternative to hydride-based reductions for converting esters to alcohols. acs.orgmatthey.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While classic stoichiometric reductions with hydrides generate significant waste, catalytic hydrogenation produces no byproducts. acs.orgescholarship.org

The hydrogenation of esters is a challenging transformation due to the low electrophilicity of the carbonyl carbon and typically requires harsh reaction conditions, such as high temperatures and pressures, when using heterogeneous catalysts like copper chromite. thieme-connect.deresearchgate.net However, the development of homogeneous catalysts, particularly those based on ruthenium, has enabled ester hydrogenation under milder conditions. acs.orgmatthey.com

The chemoselectivity of catalytic hydrogenation is a significant advantage. It is possible to selectively reduce an ester group in the presence of other reducible functional groups. thieme-connect.de For instance, certain ruthenium-based catalysts have shown excellent activity and selectivity in the hydrogenation of various aliphatic and aromatic esters at relatively low temperatures and catalyst loadings. acs.org The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity. For example, some catalysts can tolerate functional groups like amides, other esters, and carboxylic acids while selectively hydrogenating a target thioester. escholarship.org

Table 2: Comparison of Reduction Methods for Esters

| Method | Reagents | Typical Product | Advantages | Disadvantages |

| Hydride Reduction | LiAlH₄, DIBAL-H, etc. | Alcohol or Aldehyde | Fast and effective | Stoichiometric waste, sometimes lacks selectivity |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ru-based) | Alcohol | Atom economical, high chemoselectivity acs.org | Often requires high pressure/temperature, catalyst cost |

Cyclopentane (B165970) Ring Reactivity and Transformations

The cyclopentane ring of this compound is a saturated carbocycle and is generally less reactive than the ester functionality. However, it can undergo various transformations under specific conditions.

Direct functionalization of the C-H bonds of the cyclopentane ring is a significant area of research. Recent advances have demonstrated the possibility of γ-selective transannular C-H arylation of cycloalkane carboxylic acids, including cyclopentane derivatives. nih.gov This type of reaction allows for the introduction of aryl groups at positions remote from the carboxylate group, offering a powerful tool for molecular editing. nih.gov

Other methods for functionalizing cyclopentane rings include radical reactions, which can introduce substituents onto the ring. organic-chemistry.org For instance, hydrogen abstraction by radicals can lead to the formation of a cyclopentyl radical, which can then react with other species. rsc.org Additionally, various catalytic systems have been developed for the synthesis of functionalized cyclopentanes, often involving cycloaddition or cyclization reactions. organic-chemistry.org

Under certain conditions, the cyclopentane ring can undergo ring-opening reactions. These reactions are often driven by the relief of ring strain, although cyclopentane is significantly less strained than cyclopropane (B1198618) or cyclobutane (B1203170). chemistrysteps.com Thermal decomposition of cyclopentane can proceed through a biradical mechanism, leading to the formation of acyclic products. arxiv.org Electrophilic cyclopropanes, which are highly strained, readily undergo ring-opening reactions with nucleophiles. nih.govresearchgate.netnih.gov While cyclopentane is more stable, analogous ring-opening reactions can be induced under more forcing conditions or with specific reagents. For example, reactions with hydrogen halides can lead to ring opening. slideshare.net

Carbocation rearrangements involving the cyclopentane ring can also occur. For instance, the expansion of a cyclobutane ring to a more stable cyclopentane ring is a common rearrangement driven by the reduction of ring strain. chemistrysteps.commasterorganicchemistry.com While less common, rearrangements of the cyclopentane core itself can be initiated, for example, through the formation of a carbocation adjacent to the ring.

The cyclopentane ring can participate in both electrophilic and radical reactions. Free radical substitution is a known reaction for cycloalkanes, where a hydrogen atom is replaced by another atom or group, often initiated by UV light. youtube.com For example, the reaction of cyclopentane with chlorine in the presence of UV light can produce chlorocyclopentane. youtube.com The mechanism involves initiation, propagation, and termination steps. youtube.com

Studies on the reactions of cyclopentane with radicals such as H and OH have shown that hydrogen abstraction is a key elementary reaction. rsc.org The resulting cyclopentyl radical can then participate in further reactions, leading to various oxidation products. rsc.org

Electrophilic addition reactions are more characteristic of unsaturated compounds, but under certain conditions, cycloalkanes can react with electrophiles, particularly the smaller, more strained rings like cyclopropane. dalalinstitute.com For cyclopentane, such reactions are less common but can be envisaged under superacidic conditions or with highly reactive electrophiles.

Catalysis in the Synthesis and Transformation of Octyl Cyclopentanecarboxylate

Biocatalysis and Enzymatic Approaches for Ester Formation and Modification

Biocatalysis has emerged as a powerful tool in green chemistry for the synthesis of specialty esters. Enzymes, particularly lipases, are widely used due to their high selectivity, mild operating conditions, and biodegradability. researchgate.net

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the esterification of a carboxylic acid (cyclopentanecarboxylic acid) and an alcohol (octanol) in non-aqueous media to produce octyl cyclopentanecarboxylate (B8599756). This reaction is the reverse of their natural hydrolytic function. scielo.brnih.gov The general mechanism for lipase-catalyzed esterification is a two-step process known as the Ping-Pong Bi-Bi mechanism. nih.gov

Enzyme Screening: The selection of an appropriate lipase (B570770) is a critical first step for the efficient synthesis of octyl cyclopentanecarboxylate. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia, exhibit different substrate specificities and operational stabilities. mdpi.com Screening studies typically evaluate a library of commercially available lipases for their ability to convert cyclopentanecarboxylic acid and octanol (B41247) into the desired ester, assessing both reaction rate and final conversion yield. For instance, in the synthesis of other specialty esters, different lipases have shown varied efficiencies, highlighting the necessity of an initial screening process. researchgate.net

Immobilization Techniques: To enhance their stability, reusability, and ease of separation from the product mixture, lipases are commonly immobilized on solid supports. nih.gov This technique is crucial for developing cost-effective industrial processes. researchgate.net Common immobilization methods include:

Adsorption: Based on weak interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and the support. Supports like macroporous acrylic resins are common. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a widely used commercial biocatalyst prepared via this method and is known for its high activity in organic solvents. acs.org

Covalent Bonding: Involves the formation of strong chemical bonds between the enzyme and the support, leading to very stable preparations.

Entrapment: The enzyme is physically confined within a porous matrix, such as a polymer gel or fiber. nih.gov

The choice of immobilization technique can significantly influence the enzyme's activity, stability, and performance in the non-aqueous environment required for ester synthesis. mdpi.com

Table 1: Comparison of Common Lipase Immobilization Techniques

| Immobilization Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Physical Adsorption | Weak surface interactions (hydrophobic, van der Waals) | Simple, low cost, minimal enzyme denaturation | Enzyme leakage, can be affected by process conditions |

| Covalent Bonding | Strong chemical bonds to support | High stability, no enzyme leakage | Can cause enzyme denaturation, more expensive |

| Entrapment | Physical confinement in a porous matrix | Good enzyme protection, versatile | Mass transfer limitations, potential for enzyme leakage |

The yield of this compound in a lipase-catalyzed reaction is governed by several key parameters that must be optimized. nih.govmdpi.com These parameters influence both the reaction equilibrium and the enzyme's catalytic activity.

Temperature: Lipases generally show optimal activity in a temperature range of 40-60°C for ester synthesis. scispace.com While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if the optimal temperature is exceeded.

Substrate Molar Ratio: The ratio of cyclopentanecarboxylic acid to octanol affects the reaction equilibrium. An excess of one substrate, typically the alcohol, can be used to drive the reaction towards the ester product. However, some short-chain alcohols can inactivate lipases at high concentrations. mdpi.com

Enzyme Loading: The amount of immobilized lipase influences the reaction rate. Higher enzyme concentrations lead to faster conversion, but also increase costs. An optimal loading balances reaction time with economic feasibility. acs.org

Water Activity (aw): A minimal amount of water is essential for maintaining the lipase's active conformation and catalytic function. mdpi.com However, in esterification, water is a byproduct, and excess water will shift the equilibrium back towards hydrolysis, reducing the ester yield. researchgate.net Therefore, controlling water activity, often by using molecular sieves or performing the reaction under vacuum, is critical for achieving high conversion.

Solvent: The reaction is typically performed in a non-polar organic solvent, like hexane (B92381) or toluene, to solubilize the substrates and minimize water content. Solvent-free systems are also an attractive green alternative, where one of the substrates acts as the solvent. rsc.org

Response surface methodology (RSM) is a common statistical tool used to optimize these multiple interacting parameters simultaneously to achieve the highest possible ester yield. nih.gov

Table 2: Hypothetical Optimization of this compound Synthesis via Lipase Catalysis

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 30 - 70 | 55 | Increases rate, but denaturation above optimum |

| Acid:Alcohol Molar Ratio | 1:1 - 1:5 | 1:3 | Shifts equilibrium towards product |

| Enzyme Loading (% w/w) | 5 - 25 | 15 | Increases rate, higher cost |

| Reaction Time (hours) | 2 - 24 | 18 | Increases conversion until equilibrium is reached |

The catalytic mechanism of lipase involves a catalytic triad (B1167595) of amino acid residues (typically Serine, Histidine, and Aspartate/Glutamate) within the enzyme's active site. nih.gov The process for esterification proceeds as follows:

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of cyclopentanecarboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.

Deacylation: The octanol molecule then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently collapses to release the this compound ester and regenerate the free enzyme. nih.gov

The structure of the substrates plays a significant role. The relatively bulky cyclopentane (B165970) ring of the carboxylic acid and the C8 alkyl chain of the alcohol must fit into the enzyme's active site tunnel or pocket for the reaction to proceed efficiently. The specificity of different lipases is determined by the size and shape of this binding pocket.

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad reaction scope of chemical catalysis to produce complex molecules that would be difficult to synthesize by either method alone. This approach is particularly useful for creating functionalized cyclopentanecarboxylate derivatives.

For example, a chemical reaction such as an aldol (B89426) condensation or a multicomponent reaction could be used to first synthesize a substituted cyclopentane or cyclopentene (B43876) ring with various functional groups. researchgate.netrsc.org Subsequently, a lipase-catalyzed esterification could be employed to selectively esterify a carboxylic acid group on this complex ring structure with octanol. The mild and selective nature of the lipase ensures that other sensitive functional groups on the molecule remain untouched, a task that can be challenging with traditional chemical esterification methods. acs.org This strategy allows for the precise and efficient construction of complex, high-value this compound derivatives.

Lipase-Catalyzed Esterification and Transesterification

Homogeneous Catalysis in Ester Synthesis and Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers an alternative to enzymatic methods for ester synthesis. These catalysts are typically soluble metal complexes and can be effective for both esterification and for the synthesis of the cyclopentane ring itself.

For the direct esterification of cyclopentanecarboxylic acid with octanol, Lewis or Brønsted acid catalysts can be employed. However, these often require high temperatures and can lack selectivity, leading to side reactions. More advanced homogeneous catalysts based on metals like rhodium or ruthenium can facilitate esterification under milder conditions.

Furthermore, homogeneous catalysis is instrumental in the synthesis of the cyclopentanone (B42830) precursor to cyclopentanecarboxylic acid. For instance, rhodium-phosphine complexes are known to catalyze the intramolecular cyclization of 4-pentenals to form cyclopentanones. google.com These catalytic systems are tolerant of various functional groups, including esters, which allows for the synthesis of complex cyclopentanone derivatives that can later be converted to the corresponding carboxylic acids. google.com Similarly, various metal catalysts, including those based on nickel and palladium, are used in the conversion of biomass-derived furan (B31954) compounds into cyclopentanone derivatives, showcasing the versatility of homogeneous catalysis in forming the core ring structure. mdpi.com

While highly efficient, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can be a significant issue, particularly in the synthesis of fine chemicals and pharmaceuticals.

Application of Brønsted and Lewis Acid Catalysts

The primary method for synthesizing this compound is the Fischer-Speier esterification of cyclopentanecarboxylic acid with octanol. This reaction is typically catalyzed by strong acids.

Brønsted Acids: These are proton donors, and their role in esterification is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The mechanism is a classic example of acid-catalyzed nucleophilic acyl substitution. Common Brønsted acids used for this purpose include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed.

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen of cyclopentanecarboxylic acid by the acid catalyst.

Nucleophilic attack by the hydroxyl group of octanol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Lewis Acids: Lewis acids are electron-pair acceptors. In esterification, they function by coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and enhancing its reactivity towards the alcohol. While less common than Brønsted acids for simple esterifications, Lewis acids can be effective and may offer advantages in specific synthetic contexts, such as in complex molecules where Brønsted acids might cause side reactions. There is growing evidence that some catalytic systems can operate through competing Brønsted- and Lewis-acid mechanisms simultaneously. nih.gov

Transition Metal-Catalyzed Coupling and Functionalization Reactions

While the direct synthesis of this compound relies on acid catalysis, its further transformation and the synthesis of its derivatives often employ transition metal catalysts. These catalysts are central to forming new carbon-carbon and carbon-heteroatom bonds, allowing for the functionalization of the cyclopentane ring.

For instance, if a precursor such as bromo-cyclopentanecarboxylic acid were used, a variety of coupling reactions could be performed before or after esterification with octanol.

Palladium-catalyzed reactions: Palladium complexes are widely used in cross-coupling reactions. The Heck reaction could be used to couple the cyclopentane ring with an alkene, while the Suzuki and Negishi couplings could form a new C-C bond with an organoboron or organozinc compound, respectively. The Buchwald-Hartwig amination allows for the formation of C-N bonds. ustc.edu.cn

Copper-catalyzed reactions: Copper catalysts are often used in coupling reactions involving alkynes (Sonogashira coupling, in conjunction with palladium) and in the formation of carbon-heteroatom bonds.

Nickel-catalyzed reactions: Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions, including the coupling of aryl electrophiles. ustc.edu.cn

These reactions are powerful tools for creating a diverse range of this compound derivatives with tailored properties. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. nih.govdntb.gov.uarsc.org

Heterogeneous Catalysis for Sustainable Processes

Conventional homogeneous catalysts, like sulfuric acid, are effective but present significant challenges, including corrosion of equipment, difficulty in separation from the product mixture, and the generation of acidic waste streams. mdpi.comnih.gov Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a sustainable alternative by simplifying catalyst recovery and reuse, thus minimizing waste and improving process economics.

Design and Application of Solid Acid Catalysts

Solid acid catalysts have emerged as a promising alternative to liquid acids for esterification. mdpi.com These materials possess acidic sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids. The mechanism involves the transport of reactants from the bulk liquid to the catalyst surface, diffusion through the catalyst's pores, adsorption onto active sites, surface reaction, and subsequent desorption and diffusion of the products back into the liquid phase. mdpi.com

Several types of solid acid catalysts are applicable for the synthesis of long-chain esters like this compound:

Ion-exchange resins: Macroporous resins like Amberlyst-15, which consist of a polymer matrix functionalized with sulfonic acid groups, are highly effective for esterification reactions. scholaris.cadntb.gov.ua

Zeolites: These are crystalline aluminosilicates with a well-defined pore structure and strong Brønsted acid sites. Their shape-selectivity can be advantageous in certain reactions.

Sulfated metal oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) exhibit superacidic properties and can be effective catalysts.

Carbon-based catalysts: Sulfonated carbon materials, derived from sources like petroleum coke, have been identified as promising and cost-effective solid acid catalysts. scholaris.caresearchgate.net

The table below presents typical data for the esterification of octanoic acid (a representative long-chain acid) with an alcohol using various solid acid catalysts, illustrating their potential application for this compound synthesis.

| Catalyst | Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) |

| Amberlyst-15 | Methanol (B129727) | 60 | 20:1 | >95 |

| Acid-modified Petcoke | Methanol | 60 | 20:1 | ~90 |

| Amberlyst-16 | 2-Ethyl Hexyl Alcohol | 100 | 1:1 | >98 |

This table is illustrative, based on data from similar long-chain esterification reactions. scholaris.cacsic.es Actual results for this compound may vary.

Supported Metal Catalysts for Hydrogenation or Oxidation

Supported metal catalysts are a cornerstone of heterogeneous catalysis, used extensively for hydrogenation and oxidation reactions. These catalysts consist of fine metal nanoparticles dispersed on a high-surface-area support material, such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). mdpi.comrsc.org This dispersion maximizes the active surface area of the expensive metal.

For this compound, these catalysts would be primarily used for transformations of the molecule.

Hydrogenation: While the cyclopentane ring is already saturated, if a derivative containing a double bond or another reducible functional group (like a nitro or carbonyl group) were synthesized, selective hydrogenation could be performed. For example, palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly efficient for hydrogenating carbon-carbon double bonds. The "active site isolation" strategy, where the metal surface is modified, can be used to enhance selectivity when multiple functional groups are present. nih.gov

Oxidation: Selective oxidation of a C-H bond on the cyclopentane ring is a challenging but valuable transformation. Supported metal catalysts, often involving gold (Au), palladium (Pd), or ruthenium (Ru), can catalyze aerobic oxidations using air or oxygen as the oxidant, representing a green chemistry approach.

The choice of metal, support, and preparation method are critical factors that determine the catalyst's activity and selectivity. nih.govmdpi.com

Computational Approaches to Catalyst Design and Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and predicting catalytic performance, accelerating the design of new catalysts and the optimization of reaction conditions. pnnl.govmdpi.com By modeling reactions at the molecular level, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

For the synthesis of this compound, computational methods can be applied in several ways:

Mechanism Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to map the entire reaction pathway for esterification. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. pnnl.govrsc.org This information reveals the rate-determining step and provides a fundamental understanding of how a catalyst functions.

Catalyst Screening: Computational models can predict the activity of various catalysts. For instance, the binding energies of cyclopentanecarboxylic acid and octanol to different solid acid sites can be calculated to screen for the most promising materials before undertaking extensive experimental work. mdpi.comrsc.org

Predicting Selectivity: In functionalization reactions, where multiple products are possible, computational analysis of different reaction pathways can help predict the selectivity of a given transition metal catalyst. This is crucial for designing catalysts that yield the desired product with high purity.

Reaction Optimization: By understanding the reaction mechanism and kinetics through computation, reaction parameters such as temperature and pressure can be optimized to maximize yield and minimize energy consumption, leading to more sustainable processes. pnnl.gov

Computational studies on the oxidation of cyclopentane and related molecules have provided detailed insights into reaction kinetics, which are crucial for developing selective transformation processes. researchgate.netsemanticscholar.org These approaches enable a rational design of catalysts, moving away from traditional trial-and-error methods towards a more predictive and efficient discovery process. rsc.org

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating octyl cyclopentanecarboxylate (B8599756) from reaction mixtures, byproducts, or impurities. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of relatively non-volatile esters like octyl cyclopentanecarboxylate. A reverse-phase (RP) HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18 or C8 silica (B1680970) gel) and the mobile phase is a polar solvent mixture.

In a typical application, a gradient elution program would be developed to ensure the efficient separation of the target compound from any starting materials, such as cyclopentanecarboxylic acid, or other ester-related impurities. The mobile phase often consists of a mixture of acetonitrile and water, or methanol (B129727) and water. For compounds lacking a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Analysis and Reaction Monitoring

Given its expected volatility, Gas Chromatography (GC) is an exceptionally well-suited technique for the analysis of this compound. It is particularly valuable for monitoring the progress of its synthesis and for assessing the purity of the final product. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantitative measurements. For structural confirmation, coupling GC with a Mass Spectrometer (GC-MS) is the industry standard.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A non-polar or mid-polarity column, such as one coated with a phenyl polysiloxane phase, is generally effective for separating esters. The retention time of the compound is a key identifier under specific chromatographic conditions.

Table 2: Representative GC-MS Conditions for this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a modern, "green" alternative to both HPLC and GC for certain applications. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers the advantages of high diffusivity and low viscosity, which can lead to faster separations and reduced solvent consumption. This technique can be particularly useful for the preparative-scale purification of this compound or for the separation of closely related isomers if they exist.

Achiral SFC separations typically use stationary phases common in normal-phase HPLC, such as silica or diol-modified silica. The addition of a polar co-solvent, like methanol or ethanol, is often necessary to modulate the retention of analytes.

Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are paramount for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key signals would include those for the protons on the octyl chain and the cyclopentyl ring. The chemical shift and multiplicity of the proton on the carbon attached to the oxygen of the ester group would be particularly diagnostic.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). Signals for the carbons in the octyl and cyclopentyl moieties would also be observed in their expected regions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| CH-O (Octyl) | ~70 |

| CH (Cyclopentyl, attached to C=O) | ~45 |

| CH₂ (Cyclopentyl) | 25-35 |

| CH₂ and CH₃ (Octyl) | 14-32 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Fragmentation Pattern Analysis and High-Resolution Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When conducted using GC-MS with electron ionization (EI), this compound will undergo characteristic fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

Key fragments would likely arise from the cleavage of the ester bond. The detection of a fragment ion corresponding to the cyclopentanoyl cation (m/z 97) would be a strong indicator of the cyclopentanecarboxylate moiety. Other fragments would result from the loss of alkenes from the octyl chain. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high accuracy and confidence.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The ester functional group gives rise to a very strong and characteristic carbonyl (C=O) stretching absorption. Additionally, C-O and C-H bond vibrations from the cyclopentyl and octyl moieties are readily identifiable. spectroscopyonline.comlibretexts.org

For this compound, the key expected IR absorption bands are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | Cyclopentyl & Octyl | 2850-2960 | Strong |

| C=O Stretch (Ester) | Ester Carbonyl | 1735-1750 | Very Strong |

| C-O Stretch (Acyl-Oxygen) | Ester (C-C(=O)-O) | 1160-1210 | Strong |

| C-O Stretch (Alkyl-Oxygen) | Ester (O-CH₂) | 1000-1100 | Strong |

| CH₂ Bending (Scissoring) | Cyclopentyl & Octyl | ~1465 | Medium |

Raman Spectroscopy offers complementary information to IR spectroscopy. While the C=O stretch is also visible in Raman spectra, non-polar bonds like the C-C backbone of the octyl and cyclopentyl groups often produce stronger signals than in IR. This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon structure of the molecule. researchgate.netresearchgate.net

In-situ Reaction Monitoring is a critical application of vibrational spectroscopy. Using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, IR spectroscopy can track the progress of the esterification reaction that produces this compound in real-time. scielo.org.conih.govnih.gov Analysts can monitor the decrease in the broad O-H stretching band (around 3000 cm⁻¹) of the cyclopentanecarboxylic acid reactant and the simultaneous increase in the intensity of the characteristic ester C=O peak (around 1740 cm⁻¹). libretexts.orgscielo.org.co This allows for precise determination of reaction kinetics and endpoints without the need for sample extraction. spectroscopyonline.comresearchgate.net Similarly, Raman spectroscopy can be employed for in-situ monitoring, as the spectral features of the reactants and products are distinct. open-raman.org

UV-Visible and Fluorescence Spectroscopy: Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. For a compound to absorb light in the UV-visible range (200-800 nm), it typically needs to contain chromophores, which are functional groups with π-electrons capable of undergoing n→π* or π→π* transitions. gdckulgam.edu.in this compound, being a saturated aliphatic ester, lacks an extended system of conjugated double bonds. study.com Its electronic transitions are primarily high-energy σ→σ* and n→π* transitions of the carbonyl group, which occur in the far-UV region, typically below 220 nm. nih.gov Therefore, it is not considered UV-active in the conventional sense and would not be directly characterized or quantified in a mixture using standard UV-Vis spectrophotometry.

Fluorescence Spectroscopy is even more specific, requiring a molecule (a fluorophore) to not only absorb but also emit light. Since this compound does not have significant absorption in the UV-Vis range, it is not expected to be fluorescent.